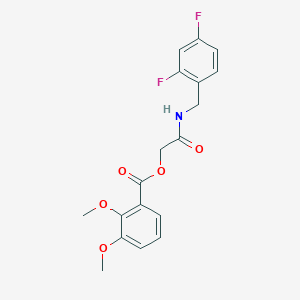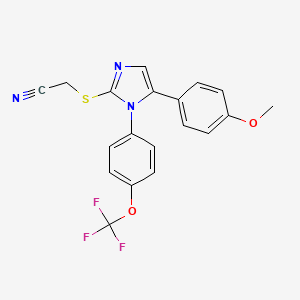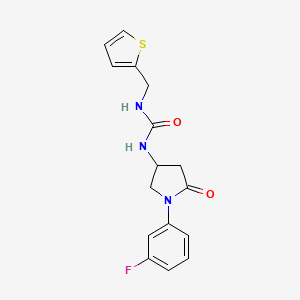![molecular formula C18H19FN6O2 B2500005 1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919006-86-3](/img/structure/B2500005.png)
1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione" is a derivative of the 1,2,4-triazine class, which is known for its potential in chemotherapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for their chemical and pharmacological properties.
Synthesis Analysis
The synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione has been optimized through the reaction of 6-azauracil with benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. This method has proven to be convenient and efficient, yielding good results for related compounds .
Molecular Structure Analysis
The molecular structure of benzylic derivatives has been characterized using various spectroscopic methods, including 1H- and 13C-NMR, MS spectrum, and IR spectroscopy. The structure of one such derivative was confirmed by 2D-NMR measurements and further validated by single-crystal X-ray diffraction, which revealed a monoclinic space group and provided detailed geometric parameters .
Chemical Reactions Analysis
While the specific reactions of "this compound" are not detailed in the provided papers, related compounds have been evaluated for their reactivity. For instance, the frontier orbital energy gap and related properties of a potential chemotherapeutic agent derivative were studied, indicating high reactivity. The stability of the molecule was analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the calculation of the first order hyperpolarizability, dipole moment, and polarizability. The molecular electrostatic potential map was also constructed to provide insight into the electronic properties of the molecule. The vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with density functional methods, has been applied to similar compounds, showing excellent agreement with observed spectra .
Aplicaciones Científicas De Investigación
Anticancer, Anti-HIV, and Antimicrobial Activities Derivatives of triazino and triazolo[4,3-e]purine, similar in structure to the specified compound, have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these derivatives showed considerable activity against melanoma, non-small lung cancer, breast cancer, and displayed moderate anti-HIV-1 activity. This indicates the potential of such compounds in developing treatments for various diseases beyond their neuroprotective properties (Ashour et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-7-5-6-8-13(12)19/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRYBQWDXGVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)



![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)


![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)